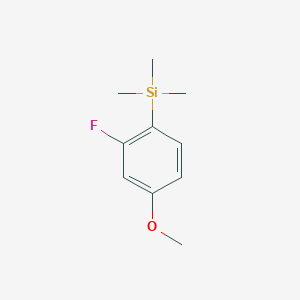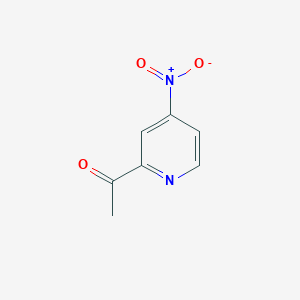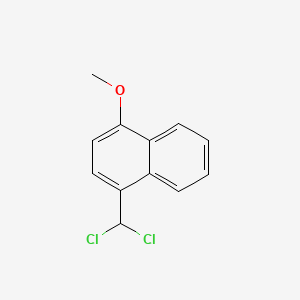
1-(Dichloromethyl)-4-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-4-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a dichloromethyl group and a methoxy group attached to the naphthalene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(Dichloromethyl)-4-methoxynaphthalene can be achieved through several methods. One common approach involves the chloromethylation of 4-methoxynaphthalene using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(Dichloromethyl)-4-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the dichloromethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 1-(chloromethyl)-4-methoxynaphthalene.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction results in the formation of chloromethyl derivatives.
Scientific Research Applications
1-(Dichloromethyl)-4-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features are modified to enhance its pharmacological properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-4-methoxynaphthalene involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The dichloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
1-(Dichloromethyl)-4-methoxynaphthalene can be compared with other similar compounds such as:
Dichloromethyl methyl ether: This compound also contains a dichloromethyl group but lacks the naphthalene ring.
Dichloromethane: While structurally simpler, dichloromethane shares the dichloromethyl group and is widely used as a solvent in chemical reactions.
Properties
CAS No. |
78585-52-1 |
|---|---|
Molecular Formula |
C12H10Cl2O |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-methoxynaphthalene |
InChI |
InChI=1S/C12H10Cl2O/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7,12H,1H3 |
InChI Key |
VGGRDZCXJPSXHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




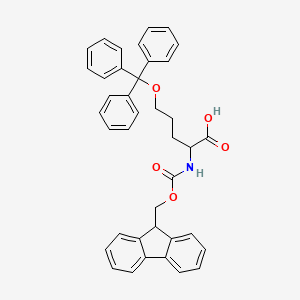
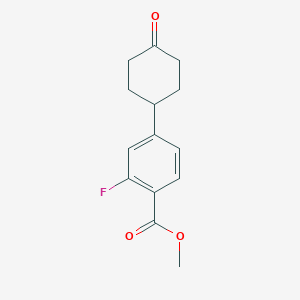
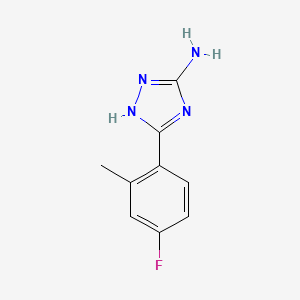
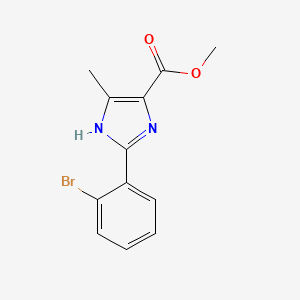

![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)

![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
